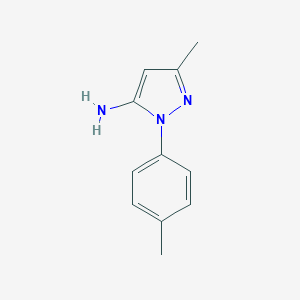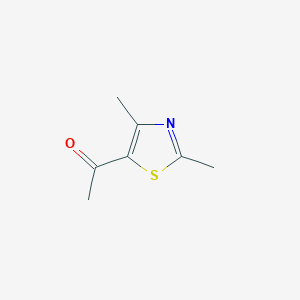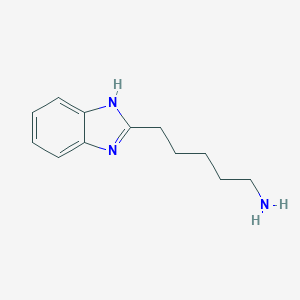
1-(4-Methoxyphenyl)-2-(methylamino)ethanol
Vue d'ensemble
Description
“1-(4-Methoxyphenyl)ethanol” is used to study the steady-state and nanosecond, laser-flash photolysis . It is used to produce 4-(1-chloro-ethyl)-anisole .
Synthesis Analysis
The asymmetric oxidation of racemic 1-(4-methoxyphenyl)ethanol (MOPE) can be catalyzed by Acetobacter sp. CCTCC M209061 cells . The best results were obtained with the deep eutectic solvent (DES) [ChCl][Gly], and its concentration exerted a significant influence on the reaction .
Molecular Structure Analysis
The molecular formula of “1-(4-Methoxyphenyl)ethanol” is C9H12O2 . The InChI Key is IUUULXXWNYKJSL-UHFFFAOYNA-N .
Chemical Reactions Analysis
The asymmetric oxidation of racemic 1-(4-methoxyphenyl)ethanol (MOPE) can be catalyzed by Acetobacter sp. CCTCC M209061 cells . The substrate concentration was substantially increased in the [ChCl][Gly]-containing system .
Physical And Chemical Properties Analysis
“1-(4-Methoxyphenyl)ethanol” is not miscible in water . It has a density of 1.079, a boiling point of 94°C to 96°C (1mmHg), and a flash point of 74°C (165°F) .
Applications De Recherche Scientifique
Biocatalytic Production and Optimization
1-(4-Methoxyphenyl)-2-(methylamino)ethanol is significant in the biocatalytic production of various drug intermediates. Its synthesis from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst has been optimized. Conditions like pH, incubation period, temperature, and agitation speed are critical for high conversion, enantiomeric excess, and yield, enabling its use in antihistamine synthesis (Kavi et al., 2021).
Chemical Reaction Mechanism Insights
The etherification mechanism of derivatives of 2-alkylamino-1-(4-hydroxyphenyl)-1-ethanol, including this compound, reveals a quinoidal intermediate rather than a carbonium ion intermediate. This study contributes to understanding the acid-catalyzed racemization of catecholamines (Venter & Greeff, 1980).
Radical Cation Decay in Aqueous Solution
Research on 2-, 3-, and 4-(4-methoxyphenyl) alkanol radical cations in water, including this compound, helps understand their decay and reaction products in various pH conditions. This work has implications for understanding organic chemistry reactions in aqueous environments (Baciocchi et al., 1999).
Asymmetric Biosynthesis in Reaction Systems
The enantioselective reduction of 4-methoxyacetophenone to this compound has been improved using ionic liquid-containing co-solvent systems. This research enhances understanding of reaction efficiency and biocatalyst performance based on ionic liquid types (Lou Wenyong, 2011).
Photophysical Properties in Solvents
The study of 4-methoxy-N-methyl-1,8-naphthalimide, a related compound, in various solvents highlights the effect of solvent polarity and hydrogen-bond donor capability on photophysical properties. This research is crucial for understanding solvatochromism and its applications (Demets et al., 2006).
Wagner-Meerwein Rearrangement and Ritter Reaction
The reaction of 1-(4-methoxyphenyl)-1-(1-methylcyclohexyl)ethanol with nitriles demonstrates the Wagner-Meerwein rearrangement and Ritter reaction, resulting in specific quaternary ammonium compounds. This synthesis route is vital for the development of new organic compounds (Perevoshchikova et al., 2014).
Density and Viscosity in Binary Mixtures
Research on binary liquid mixtures involving 2-(methylamino)ethanol shows the potential for alternative absorbents in CO2 capture, highlighting the importance of understanding physical properties in mixtures for industrial applications (Shi et al., 2019).
Mécanisme D'action
Target of Action
The primary target of 1-(4-Methoxyphenyl)-2-(methylamino)ethanol, also known as MOPE, is the enzyme system in Acetobacter sp. CCTCC M209061 cells . This compound is used as a substrate for the enzyme-mediated asymmetric oxidation process .
Mode of Action
MOPE interacts with the enzyme system in Acetobacter sp. CCTCC M209061 cells, undergoing an asymmetric oxidation process . This reaction is highly enantioselective, leading to the production of enantiopure (S)-MOPE .
Biochemical Pathways
The asymmetric oxidation of MOPE by Acetobacter sp. CCTCC M209061 cells is the key biochemical pathway involved . The downstream effect of this pathway is the production of enantiopure (S)-MOPE .
Pharmacokinetics
The use of deep eutectic solvents (dess) in the biocatalysis process can influence the reaction efficiency and substrate concentration .
Result of Action
The result of MOPE’s action is the production of enantiopure (S)-MOPE through the asymmetric oxidation process . This process is highly efficient, with the residual substrate e.e. kept as high as 99.9% .
Action Environment
The action of MOPE is influenced by the reaction medium. The use of DESs, such as [ChCl][Gly], has been shown to enhance the reaction efficiency . The concentration of the DES also significantly influences the reaction, with the optimal content being 10% (v/v) . In the [ChCl][Gly]-containing system, the substrate concentration was substantially increased .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(4-Methoxyphenyl)-2-(methylamino)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo asymmetric oxidation catalyzed by Acetobacter sp. CCTCC M209061 cells, resulting in enantiopure (S)-1-(4-methoxyphenyl)ethanol . The interaction with these cells enhances the reaction efficiency due to improved cell membrane permeability and biocompatibility .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with Acetobacter sp. CCTCC M209061 cells leads to significant changes in cellular functions, including enhanced asymmetric oxidation . This interaction highlights the compound’s potential in modulating cellular activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a substrate for specific enzymes, leading to enzyme inhibition or activation. The compound’s interaction with Acetobacter sp. CCTCC M209061 cells results in the oxidation of 1-(4-methoxyphenyl)ethanol to its enantiopure form . This process involves changes in gene expression and enzyme activity, contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the use of deep eutectic solvents can enhance the stability and reaction efficiency of the compound in laboratory settings . These solvents improve cell membrane permeability and biocompatibility, leading to sustained biochemical effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in asymmetric oxidation catalyzed by Acetobacter sp. CCTCC M209061 cells highlights its involvement in metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that deep eutectic solvents can enhance the compound’s transport and distribution by improving cell membrane permeability . This enhancement contributes to its sustained biochemical effects.
Subcellular Localization
This compound’s subcellular localization influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its biochemical properties and potential applications. Studies on its interaction with Acetobacter sp. CCTCC M209061 cells can shed light on its subcellular distribution and effects .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-2-(methylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-10(12)8-3-5-9(13-2)6-4-8/h3-6,10-12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLPVZQFUJSAKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556217 | |
| Record name | 1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58777-87-0 | |
| Record name | 1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)
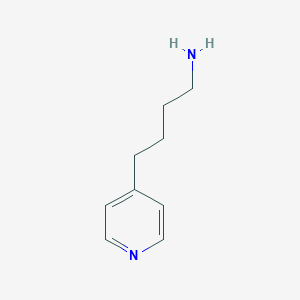
![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)
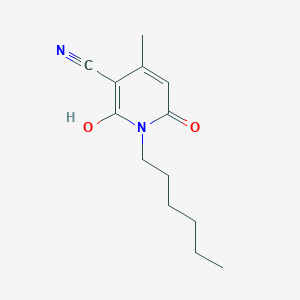

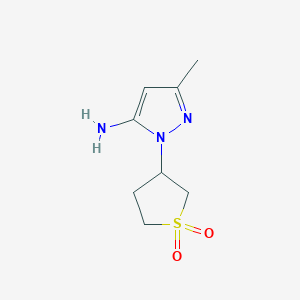
![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)
